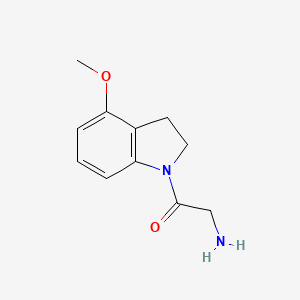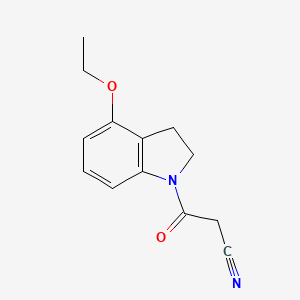![molecular formula C11H15N3O3 B1477245 5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2097995-52-1](/img/structure/B1477245.png)
5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
説明
Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Synthesis Analysis
The synthetic chemistry of azetidines constitutes an important yet undeveloped research area . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
Azetidines are four-membered heterocycles. The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis
Azetidines have unique reactivity that can be triggered under appropriate reaction conditions . They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions .Physical And Chemical Properties Analysis
Azetidines are generally liquid at room temperature with a strong odor of ammonia and are strongly basic compared to most secondary amines .科学的研究の応用
Heterocyclic Chemistry and Synthesis Applications
The synthesis and application of heterocyclic compounds are a significant area of interest in scientific research related to "5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione." Heterocyclic chemistry focuses on the synthesis of complex organic structures that are pivotal in the development of pharmaceuticals, agrochemicals, and various physiologically active compounds. For instance, the use of 3-halo-1-azaallylic anions has been highlighted for the synthesis of functionalized imines, which serve as suitable building blocks for generating a wide range of heterocycles, including N-alkyl-3,3-dichloroazetidines and 2,3-disubstituted pyrroles. These compounds have broad utility, ranging from the synthesis of pheromones to agrochemical and pharmaceutical compounds (Giubellina, Aelterman, & de Kimpe, 2003).
Antimicrobial and Biological Activity
Research into the antimicrobial and biological activities of derivatives of tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones has shown promising results. For example, certain 1,5-diaryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylic acids and their derivatives have been synthesized and demonstrated pronounced antiviral and anti-inflammatory actions. Such studies underscore the potential of these compounds in developing new therapeutic agents with specific biological activities (Gein, Voronina, Ryumina, Novoselova, Potemkin, & Andreichikov, 1996).
Organic Electronics and Material Science
In the field of organic electronics and material science, compounds related to "5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione" have been explored for their luminescent properties and applications in organic thin-film transistors (OTFTs) and solar cells. The synthesis of highly luminescent polymers incorporating the pyrrolo[3,4-c]pyrrole-1,4-dione unit has been reported, showcasing their potential in developing advanced electronic materials with high quantum yield and favorable optical and electrochemical properties (Zhang & Tieke, 2008).
将来の方向性
特性
IUPAC Name |
5-(azetidine-3-carbonyl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-13-10(16)7-4-14(5-8(7)11(13)17)9(15)6-2-12-3-6/h6-8,12H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOZRMGPPOKNSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CN(CC2C1=O)C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine](/img/structure/B1477164.png)
![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)acetic acid](/img/structure/B1477167.png)
![6-Oxa-2-azaspiro[4.5]decan-2-amine](/img/structure/B1477169.png)
![3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1477173.png)


![3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1477176.png)
![3-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477177.png)
![Pyrrolidin-3-yl(6-oxa-2-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B1477179.png)
![3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1477181.png)
![2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1477182.png)
![2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1477183.png)
![2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-ol](/img/structure/B1477184.png)
![5-(2-aminoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477185.png)